molecular formula C9H21ClN2O2 B13819039 Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride CAS No. 55528-53-5

Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride

Cat. No.: B13819039
CAS No.: 55528-53-5
M. Wt: 224.73 g/mol
InChI Key: ZKIJKCHCMFGMCM-QRPNPIFTSA-N
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Description

Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride (CAS: 55528-53-5) is a chemically modified lysine derivative where three methyl groups are attached to the epsilon (ε) amino group of the lysine side chain. It is a non-protein amino acid critical in the biosynthesis of L-carnitine, a molecule essential for fatty acid metabolism in mammals . This compound is synthesized via post-translational methylation of lysine residues in proteins, which are subsequently degraded to release free trimethyllysine (TML) as a carnitine precursor .

Its applications span biochemical research, particularly in studying lysine methylation mechanisms and purification processes. The hydrochloride salt form enhances solubility, making it suitable for in vitro assays. Commercial availability includes 25 mg quantities priced at $282.00, reflecting its specialized use in research .

Properties

CAS No.

55528-53-5

Molecular Formula

C9H21ClN2O2

Molecular Weight

224.73 g/mol

IUPAC Name

(2S)-2-amino-6-(trimethylazaniumyl)hexanoate;hydrochloride

InChI

InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1

InChI Key

ZKIJKCHCMFGMCM-QRPNPIFTSA-N

Isomeric SMILES

C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N.Cl

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)[O-])N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride can be synthesized through the methylation of lysine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nε,Nε,Nε-Trimethyllysine, also known as N-Trimethyllysine, is a methylated derivative of the amino acid lysine . It is found in various organisms and has roles as a human and mouse metabolite .

Basic Information

  • Molecular Formula C9H21N2O2+C_9H_{21}N_2O_2^+
  • Molecular Weight 189.28 g/mol
  • IUPAC Name (2S)-2-amino-6-(trimethylazaniumyl)hexanoate
  • CAS Registry Number 19253-88-4

Roles and Functions

  • Precursor for Carnitine Biosynthesis Trimethyllysine is a precursor for carnitine biosynthesis . Carnitine is a coenzyme involved in fatty acid oxidation . When trimethyllysine is released from proteins through proteolysis, it contributes to carnitine production .
  • Component of Histone Proteins N6,N6,N6-Trimethyl-L-lysine is a component of histone proteins . It is generated by the action of S-adenosyl-L-methionine on exposed lysine residues .
  • Demethylation PHF8 is identified as a major demethylase that reverses transcriptionally repressive epigenetic modifications .

Reactions

  • Trimethyllysine participates in reactions such as: N6,N6,N6-Trimethyl-L-lysine + Oxoglutaric acid + Oxygen → 3-hydroxy-N(6),N(6),N(6)-trimethyl-L-lysine + Succinic acid + CO(2)

Potential Applications

While the provided search results do not specifically detail applications of Nε,Nε,Nε-Trimethyllysine hydrochloride, the related research suggests potential uses in:

  • Radiolabeled Peptides Trimethyllysine can be used in the development of radiolabeled peptides for tumor targeting and imaging . For example, HYNIC-(Ser)3-J18 peptide was labeled with 99mTc using tricine as a coligand for non-small-cell lung cancer (NSCLC) targeting .
  • Melanoma Detection 99mTc(EDDA)-HYNIC-AocNle-CycMSHhex displayed high melanoma uptake, highlighting its potential for metastatic melanoma detection .
  • Neurotensin Receptor Targeting A 99mTc-tricine-HYNIC-labeled peptide targeting the neurotensin receptor has potential for single-photon imaging in malignant tumors .
  • Protein Methylation Studies N-Trimethyllysine is found in the heavily methylated outer membrane protein B (OmpB) antigen of Rickettsia typhi .
  • Genetic Code Expansion : Pyrrolysine systems can be engineered for genetic code expansion across different life domains .

The search results present research involving radiolabeled peptides using HYNIC and tricine for targeting tumors.

  • NSCLC Targeting : A study utilized 99mTc-(tricine)-HYNIC-(Ser)3-J18 for targeting and imaging NSCLC in mice, showing selective targeting to NSCLC tumors .
  • Melanoma Imaging : 99mTc(EDDA)-HYNIC-AocNle-CycMSHhex was used as an imaging probe for melanoma lesions, visualized by SPECT/CT .
  • Neurotensin Receptor Targeting : A neurotensin analog labeled with 99mTc was investigated for detection of neurotensin-positive tumors, showing uptake in NT receptor-positive organs .

Mechanism of Action

Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride exerts its effects by participating in the biosynthesis of carnitine. The breakdown of endogenous proteins containing Nepsilon,Nepsilon,Nepsilon-Trimethyllysine residues is the starting point for carnitine biosynthesis. This process involves several enzymatic steps, ultimately leading to the formation of carnitine, which is essential for transporting fatty acids into the mitochondria for energy production .

Comparison with Similar Compounds

Structural and Functional Differences

The ε-amino group of lysine is a common site for post-translational modifications. Below is a comparison of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride with structurally related lysine derivatives:

Compound Name CAS Number Molecular Formula Modification Type Biological Role/Application
Nε,Nε,Nε-Trimethyllysine HCl 55528-53-5 C₉H₂₁ClN₂O₂ Triple methylation (ε-NH₂) Carnitine biosynthesis; methylation assays
Nε-(Carboxymethyl)lysine (CML) Not provided C₈H₁₆N₂O₃ Carboxymethylation (ε-NH₂) Oxidative stress biomarker; linked to aging/diabetes
Nε-(Carboxyethyl)lysine (CEL) Not provided C₉H₁₈N₂O₃ Carboxyethylation (ε-NH₂) Oxidative stress biomarker; similar to CML
Nε-Acetyllysine Not provided C₈H₁₆N₂O₃ Acetylation (ε-NH₂) Epigenetic regulation (e.g., histone acetylation)

Key Observations :

  • Trimethyllysine is unique for its role in energy metabolism , while CML and CEL are end-products of glycation and oxidative damage, serving as clinical biomarkers .
  • Acetyllysine influences gene expression via chromatin remodeling, contrasting with trimethyllysine’s metabolic role .

Stability and Reactivity

  • Trimethyllysine ’s quaternary ammonium group (due to methylation) increases hydrophilicity and resistance to enzymatic degradation compared to acetylated or carboxymethylated lysine derivatives.
  • CML and CEL are stable end-products of irreversible glycation, accumulating in long-lived proteins (e.g., collagen), whereas acetylated lysine undergoes dynamic deacetylation by histone deacetylases (HDACs) .

Research Findings and Industrial Relevance

  • CML/CEL in Aging : Increased urinary CML/CEL concentrations are observed in diabetic nephropathy and age-related pathologies, emphasizing their role in monitoring oxidative damage .
  • Acetyllysine in Therapeutics : HDAC inhibitors targeting acetyllysine residues are under investigation for cancer and neurodegenerative diseases .

Biological Activity

Nε,Nε,Nε-Trimethyllysine hydrochloride (TML) is a quaternary ammonium compound derived from lysine, characterized by three methyl groups attached to the nitrogen atom of the ε-amino group. This compound plays a significant role in various biological processes, particularly as a precursor in the biosynthesis of L-carnitine, which is crucial for fatty acid metabolism and energy production in cells. The molecular formula for TML is C₉H₂₁ClN₂O₂, with a molecular weight of approximately 188.67 g/mol.

Biological Functions and Mechanisms

  • Precursor for L-Carnitine :
    • TML is primarily known for its role in synthesizing L-carnitine, which facilitates the transport of long-chain fatty acids into mitochondria for oxidation. This process is essential for energy metabolism and maintaining cellular energy levels.
  • Epigenetic Regulation :
    • TML also plays a role in epigenetic regulation by interacting with specific reader proteins that recognize methylated lysines on histones. These interactions can influence gene expression and cellular functions through cation–π interactions between the trimethylammonium group and aromatic residues within reader proteins.
  • Gut Microbiota Interaction :
    • Recent studies have indicated that TML serves as a precursor for the gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA), which has implications for metabolic health and liver function .

Table 1: Comparative Biological Roles of Related Compounds

CompoundStructureBiological RoleUnique Features
Nε,Nε,Nε-TrimethyllysineThree methyl groupsPrecursor for L-carnitineStrong epigenetic interactions
N6,N6-Dimethyl-L-lysineTwo methyl groupsProtein modificationLess potent than trimethyl derivatives
N6-Methyl-L-lysineOne methyl groupProtein synthesisLimited biological roles
L-CarnitineDerived from trimethyl lysineFatty acid transportEssential for energy metabolism

Case Studies

  • L-Carnitine Biosynthesis :
    • A study demonstrated that mitochondrial 6-N-trimethyllysine dioxygenase converts TML to 3-hydroxy-6-N-trimethyllysine, marking the first step in carnitine biosynthesis. This pathway highlights the importance of TML in maintaining energy homeostasis within cells .
  • Epigenetic Modulation :
    • Research indicates that TML's interaction with histone reader proteins can lead to altered gene expression profiles, impacting various cellular processes such as differentiation and response to environmental stimuli. Such findings underscore the potential of TML in therapeutic applications targeting epigenetic modifications.
  • Metabolomic Studies :
    • In animal models, metabolomic assessments have shown that TML levels correlate with metabolic disorders, suggesting its utility as a biomarker for conditions such as liver steatosis. Elevated TMAVA levels from TML metabolism have been linked to exacerbated fatty liver conditions in mice .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying N<sup>ε</sup>,N<sup>ε</sup>,N<sup>ε</sup>-Trimethyllysine Hydrochloride in biological matrices?

  • Methodology : Liquid chromatography (LC) coupled with mass spectrometry (MS) is the gold standard. For example, reverse-phase HPLC with UV detection (e.g., 254 nm) can resolve the compound from other lysine derivatives, as demonstrated in studies analyzing glycation end products . Metabolomic workflows using LC-MS/MS have also detected this compound in biological samples, with protocols optimized for sensitivity and specificity .
  • Critical Parameters : Column selection (C18 for hydrophobicity), mobile phase pH (2.5–3.5 to enhance ionization), and sample preparation (solid-phase extraction to remove interfering metabolites).

Q. How can researchers synthesize and purify N<sup>ε</sup>,N<sup>ε</sup>,N<sup>ε</sup>-Trimethyllysine Hydrochloride with high yield and minimal byproducts?

  • Methodology : Methylation of lysine residues using methyl donors like S-adenosylmethionine (SAM) in enzymatic reactions or chemical methylation with iodomethane under alkaline conditions. Purification involves ion-exchange chromatography to separate trimethylated lysine from mono-/dimethylated species, followed by recrystallization in ethanol/HCl mixtures to obtain the hydrochloride salt .
  • Validation : Purity assessment via <sup>1</sup>H-NMR (δ 3.0–3.2 ppm for methyl groups) and elemental analysis (C, H, N, Cl content).

Advanced Research Questions

Q. How does N<sup>ε</sup>,N<sup>ε</sup>,N<sup>ε</sup>-Trimethyllysine Hydrochloride influence post-translational modification crosstalk in histone proteins?

  • Experimental Design : Use histone-derived peptides treated with the compound to study competitive inhibition of acetylation or phosphorylation. Employ time-resolved fluorescence resonance energy transfer (TR-FRET) assays to quantify binding affinity to histone acetyltransferases (HATs) .
  • Data Interpretation : Compare methylation kinetics (kcat/Km) in the presence/absence of other modifying enzymes. Contradictions in activity may arise from solvent accessibility of lysine residues or steric hindrance from trimethyl groups .

Q. What are the metabolic stability and degradation pathways of N<sup>ε</sup>,N<sup>ε</sup>,N<sup>ε</sup>-Trimethyllysine Hydrochloride in in vitro models?

  • Methodology : Incubate the compound in liver microsomes or primary hepatocytes. Monitor degradation via LC-MS and identify metabolites (e.g., demethylated lysine or oxidation products). Use isotopically labeled (e.g., <sup>13</sup>C-methyl) analogs to trace metabolic fate .
  • Statistical Analysis : Fit degradation data to first-order kinetics models. Account for inter-species variability (e.g., human vs. rodent microsomes) using ANOVA with post-hoc tests .

Q. How does N<sup>ε</sup>,N<sup>ε</sup>,N<sup>ε</sup>-Trimethyllysine Hydrochloride interact with cellular transporters (e.g., SLC6A14) in nutrient-deprived microenvironments?

  • Experimental Design : Use CRISPR-engineered cell lines lacking specific transporters. Measure intracellular accumulation via radiolabeled (<sup>3</sup>H) compound under varying pH and nutrient conditions.
  • Contradiction Resolution : Conflicting uptake data may arise from compensatory transporter upregulation. Validate with competitive inhibition assays (e.g., excess leucine to block SLC7A5) .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reported binding constants of N<sup>ε</sup>,N<sup>ε</sup>,N<sup>ε</sup>-Trimethyllysine Hydrochloride to methyl-binding domains (e.g., Tudor domains)?

  • Root Cause Analysis : Variability may stem from buffer composition (e.g., ionic strength affecting electrostatic interactions) or protein conformational states.
  • Solution : Standardize assay conditions (e.g., 150 mM NaCl, pH 7.4) and use isothermal titration calorimetry (ITC) for direct measurement of ΔH and Kd .

Q. What computational models predict the pharmacokinetic behavior of N<sup>ε</sup>,N<sup>ε</sup>,N<sup>ε</sup>-Trimethyllysine Hydrochloride in multi-compartment systems?

  • Approach : Develop physiologically based pharmacokinetic (PBPK) models integrating logP (-1.2), plasma protein binding (≈15%), and renal clearance rates. Validate against in vivo rodent data using Akaike information criterion (AIC) for model selection .

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